molecular formula C11H12FNO B2398853 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde CAS No. 886500-78-3

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde

Cat. No.: B2398853
CAS No.: 886500-78-3
M. Wt: 193.221
InChI Key: IWDBTRRKFABLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is a biochemical used primarily in proteomics research . The compound features a benzaldehyde core substituted with a fluorine atom and a pyrrolidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde typically involves the introduction of a fluorine atom and a pyrrolidine ring onto a benzaldehyde core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzaldehyde ring. This is followed by the addition of the pyrrolidine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is unique due to the combination of a fluorine atom and a pyrrolidine ring on the benzaldehyde core. This combination imparts distinct steric and electronic properties, making it valuable in various research applications .

Properties

IUPAC Name

2-fluoro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBTRRKFABLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.